Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- is an organotin compound with the molecular formula C26H26Sn and a molecular weight of 457.2 g/mol. This compound features a tin atom bonded to a triphenyl group and a 5-methyl-1-methylene-2-hexynyl group. Organotin compounds like this one are recognized for their diverse applications in organic synthesis, catalysis, and materials science.
The compound is cataloged under the CAS number 650605-89-3, and it can be sourced from various chemical suppliers specializing in organotin compounds.
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- is classified as an organotin compound, which is a subset of organometallic compounds. Organotin compounds are characterized by the presence of tin atoms bonded to carbon-containing groups, often exhibiting unique reactivity and stability properties that make them valuable in various chemical applications.
The synthesis of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne derivative. This reaction is commonly facilitated by a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne and enable nucleophilic attack on the tin center.
The molecular structure of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- can be represented through its IUPAC name: 6-methylhept-1-en-3-yn-2-yl(triphenyl)stannane. The structure includes:
Property | Value |
---|---|
CAS Number | 650605-89-3 |
Molecular Formula | C26H26Sn |
Molecular Weight | 457.2 g/mol |
IUPAC Name | 6-methylhept-1-en-3-yn-2-y(triphenyl)stannane |
InChI | InChI=1S/C8H11.3C6H5.Sn/c1... |
SMILES | CC(C)CC#CC(=C)Sn(C2=CC=CC=C2)C3=CC=CC=C3 |
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl involves interactions with molecular targets such as enzymes or receptors. The tin atom can coordinate with various ligands, influencing the compound's reactivity and stability. The alkyne moiety is capable of participating in cycloaddition reactions, while the triphenyl group contributes steric and electronic effects that modulate the compound's behavior in chemical processes.
The physical properties of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl include:
The chemical properties include:
Further detailed analyses may include boiling point, melting point, solubility in various solvents, and stability under different conditions.
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl has several scientific research applications:
This detailed examination highlights the significance of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl in both academic research and practical applications across various fields of science.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6